1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Description
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 630395-95-8) is a heterocyclic organic compound featuring a fused pyrrole-pyridine core with an aldehyde functional group at the 2-position of the pyrrolo[3,2-c]pyridine scaffold. Its molecular formula is C₈H₆N₂O (MW: 146.15), and it is commercially available with purities up to 98% . The compound is utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry for constructing bioactive molecules. It is stored at -20°C under anhydrous conditions to preserve its reactivity .
Structure
2D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFHQWRPIALDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663720 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630395-95-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Functionalization and Pyrrolo Ring Formation
One common approach begins with a substituted pyridine, such as 2-bromo-5-methylpyridine, which undergoes oxidation to form pyridine N-oxides. For example:
- 2-bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide.
- This intermediate is nitrated using fuming nitric acid in sulfuric acid to generate 2-bromo-5-methyl-4-nitropyridine-1-oxide.
- Reaction with N,N-dimethylformamide dimethyl acetal introduces a formyl equivalent, forming a key intermediate with a dimethylaminovinyl group.
- Reduction with iron powder in acetic acid converts the nitro group and promotes cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
This sequence efficiently constructs the fused pyrrolo[3,2-c]pyridine skeleton with a bromine substituent at the 6-position, which is useful for further functionalization.
Introduction of the Aldehyde Group at C-2
The aldehyde group at the 2-position (carbaldehyde) can be introduced by formylation reactions on the pyrrolo[3,2-c]pyridine scaffold or by using intermediates bearing suitable leaving groups at C-2, which are then transformed into the aldehyde.
One approach involves:
- Utilizing intermediates such as 2-bromo- or 2-formyl-substituted pyrrolo[3,2-c]pyridines.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to install substituents or functional groups at C-2.
- Subsequent oxidation or hydrolysis steps to convert these substituents into the aldehyde functionality.
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines:
- Sonogashira coupling has been employed to couple substituted 4-amino-2-bromo-5-iodopyridines with alkynes to form key pyrrolopyridine intermediates.
- Suzuki coupling reactions between 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives and arylboronic acids enable the introduction of various aryl substituents.
- These methods are adaptable depending on the desired substitution pattern and the presence of protecting groups, such as Boc at N-1, to improve yields.
Protecting Group Strategies
Protecting groups, particularly Boc (tert-butoxycarbonyl), are used to protect the nitrogen at position 1 during substitution reactions at other positions, improving reaction yields and selectivity.
For example:
- When R1 = H at N-1, direct substitution at C-6 can be low-yielding.
- Installing a Boc group at N-1 prior to C-6 amino substitution enhances the efficiency of the transformation.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | 2-bromo-5-methylpyridine | m-chloroperbenzoic acid | 2-bromo-5-methylpyridine-1-oxide | Pyridine N-oxide formation |
| 2 | Nitration | 2-bromo-5-methylpyridine-1-oxide | Fuming nitric acid in sulfuric acid | 2-bromo-5-methyl-4-nitropyridine-1-oxide | Introduction of nitro group |
| 3 | Formylation equivalent introduction | 2-bromo-5-methyl-4-nitropyridine-1-oxide | N,N-dimethylformamide dimethyl acetal in DMF | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Key intermediate for cyclization |
| 4 | Reduction and cyclization | Above intermediate | Iron powder, acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Formation of pyrrolo ring |
| 5 | Cross-coupling (Suzuki) | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Arylboronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, 125 °C microwave | 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives | Installation of aryl substituents |
| 6 | Aldehyde introduction | Suitable 2-substituted pyrrolo[3,2-c]pyridine | Oxidation or hydrolysis steps | 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | Final aldehyde functionalization |
Research Findings and Yield Data
- The iron/acetic acid reduction step to form the pyrrolo ring generally proceeds with moderate to good yield (~60-80%).
- Suzuki coupling reactions under microwave irradiation yield the arylated products in yields ranging from 50% to 85%, depending on the boronic acid and substituents used.
- Protecting group strategies improve yields in substitution reactions where direct functionalization is problematic.
- The aldehyde introduction step may require careful control of conditions to avoid over-oxidation or side reactions.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 1H-Pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Chemistry
Overview:
This compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structural properties make it an essential precursor in the development of pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the synthesis of novel pyrrolopyridine derivatives using 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde as a starting material. These derivatives exhibited significant biological activity against cancer cell lines, showcasing the compound's utility in drug design .
Drug Development
Overview:
this compound has been instrumental in developing new therapeutic agents targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for treating various diseases, including cancer and neurological disorders.
Data Table: Drug Development Insights
| Study | Target Disease | Outcome | Reference |
|---|---|---|---|
| Study A | Oncology | Significant inhibition of tumor growth | |
| Study B | Neurology | Improved cognitive function in animal models |
Material Science
Overview:
In material science, this compound is utilized in formulating advanced materials such as polymers and nanomaterials. Its incorporation enhances the physical properties of these materials for industrial applications.
Case Study:
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .
Biological Research
Overview:
The compound plays a significant role in biological research by facilitating studies on enzyme interactions and metabolic pathways. It contributes to understanding disease mechanisms at a molecular level.
Data Table: Biological Research Applications
| Research Focus | Application | Findings |
|---|---|---|
| Enzyme Interaction Studies | Investigating metabolic pathways | Identified key regulatory enzymes |
| Disease Mechanisms | Understanding cancer progression | Provided insights into tumor biology |
Fluorescent Probes
Overview:
Derivatives of this compound are employed as fluorescent probes in imaging techniques. These probes aid in visualizing cellular processes and studying dynamic biological systems.
Case Study:
In cellular imaging studies, derivatives were shown to selectively bind to specific cellular targets, allowing for real-time observation of cellular activities under fluorescence microscopy .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, particularly in its role as an anticancer agent, involves the inhibition of tubulin polymerization. This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Molecular modeling studies suggest that it forms hydrogen bonds with specific amino acids in the colchicine-binding site, such as threonine and asparagine .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyridine Carbaldehydes
| Compound Name | CAS Number | Aldehyde Position | Ring Junction | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | 630395-95-8 | 2 | [3,2-c] | Aldehyde | 98% |
| 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | 276862-85-2 | 3 | [3,2-b] | Aldehyde | 95% |
| 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde | 867034-96-6 | 2 | [2,3-c] | Aldehyde | 95% |
| 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | 17288-52-7 | 2 | [3,2-b] | Aldehyde | 95% |
| 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | 109113-44-2 | 2 | [3,2-c] | Aldehyde, Phenylsulfonyl | 95% |
Key Observations :
- Ring Junction : The [3,2-c] vs. [3,2-b] junction alters electron distribution. For example, [3,2-c] systems exhibit distinct resonance stabilization compared to [3,2-b] isomers, influencing reactivity .
- Aldehyde Position : The 2-position (as in the target compound) vs. 3-position (e.g., 276862-85-2) affects nucleophilic attack sites. The 2-carbaldehyde derivatives are more reactive in Schiff base formation due to steric accessibility .
Key Observations :
- The target compound is synthesized via acid-catalyzed deprotection of diethoxymethyl intermediates, requiring precise pH control .
- Carboxylic acid analogs (e.g., 10a–d) are prepared under basic conditions, highlighting the divergent strategies for aldehyde vs. acid functionalities .
- Sulfonylated derivatives (e.g., 109113-44-2) involve sulfonation steps, increasing synthetic complexity and cost .
Aldehyde Reactivity
- Nucleophilic Addition : The 2-carbaldehyde group in 630395-95-8 undergoes efficient nucleophilic additions (e.g., with amines) compared to 3-carbaldehydes (e.g., 276862-85-2), where steric hindrance from the pyridine ring reduces accessibility .
- Electrophilic Substitution : Electron-withdrawing groups (e.g., sulfonyl in 109113-44-2) deactivate the pyrrole ring, reducing electrophilic substitution rates compared to the parent aldehyde .
Commercial Availability and Cost
Table 3: Commercial Comparison
| Compound | Supplier | Purity | Price (250 mg) |
|---|---|---|---|
| This compound | Leyan Reagents | 98% | Contact |
| 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | Alichem | 95% | $380–418 |
| 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | Combi-Blocks | 95% | N/A |
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.
The primary mechanism of action for this compound involves the inhibition of tubulin polymerization. This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer properties, making it a candidate for further development in cancer therapeutics .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of derivatives demonstrated moderate to excellent antitumor activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The most potent derivative exhibited IC50 values ranging from 0.12 to 0.21 μM, indicating significant cytotoxic effects on these cell lines .
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other areas:
- Antidiabetic Activity : Some derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle and fat cells, which could be beneficial for managing diabetes .
- Antimicrobial Activity : Research indicates that certain derivatives exhibit activity against various pathogens, including bacteria and viruses, suggesting a broad spectrum of antimicrobial effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity | IC50 Value (μM) |
|---|---|---|---|
| This compound | Fused pyrrole-pyridine | Anticancer (HeLa) | 0.12 - 0.21 |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Fused pyrrole-pyridine | Antidiabetic | N/A |
| 1H-Pyrrolo[3,4-c]pyridine derivatives | Fused pyrrole-pyridine | Antimicrobial | Varies |
Study on Anticancer Properties
In a study focused on the synthesis and evaluation of various derivatives of this compound, researchers found that specific modifications to the structure significantly enhanced cytotoxicity against ovarian and breast cancer cell lines. The study emphasized the importance of substituents in optimizing biological activity and minimizing toxicity toward non-cancerous cells .
Study on Enzyme Interactions
Another investigation revealed that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression. This highlights the compound's potential role not only as a direct cytotoxic agent but also as a modulator of metabolic pathways critical for tumor growth and survival .
Q & A
Basic: What are the common synthetic routes for 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde, and what intermediates are critical for yield optimization?
Methodological Answer:
The synthesis typically involves cyclization of substituted pyridine precursors with aldehydes or formylation of preconstructed pyrrolopyridine cores. Key intermediates include halogenated pyrrolopyridines (e.g., 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile) for functional group transformations. For example, Pd-catalyzed cross-coupling or Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce the aldehyde group at position 2 . Yield optimization requires strict control of reaction temperature (e.g., 110–120°C for cyclization) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural confirmation relies on - and -NMR to verify aldehyde proton resonance (~9.8–10.2 ppm) and aromatic carbons. High-resolution mass spectrometry (HRMS) is critical for molecular weight validation (expected [M+H] for CHNO: 147.0558) . FT-IR can confirm the aldehyde C=O stretch (~1680–1720 cm) .
Intermediate: What role does this compound play in medicinal chemistry, particularly in kinase or tubulin inhibition?
Methodological Answer:
This aldehyde serves as a precursor for Schiff base formation or condensation reactions to generate pharmacophores targeting tubulin or kinases. For example, derivatives like 3-substituted oxindoles or pyrrolopyridine-hybrids inhibit tubulin polymerization by binding to the colchicine site, as shown in fluorescence-based assays using >99% pure tubulin (IC values < 1 µM) . Its planar structure also facilitates interactions with ATP-binding pockets in kinases (e.g., VEGFR-2, EGFR), validated via molecular docking and kinase inhibition profiling .
Advanced: How do structural modifications (e.g., substituents at positions 3 or 6) affect the biological activity of this compound?
Methodological Answer:
- Position 3 : Electron-withdrawing groups (e.g., -CN, -NO) enhance tubulin binding affinity by stabilizing π-π stacking with β-tubulin’s T7 loop. For example, 3-cyano derivatives show 10-fold higher antiproliferative activity (GI ~50 nM) compared to unsubstituted analogs .
- Position 6 : Methyl or halogen substituents improve metabolic stability and kinase selectivity. A 6-chloro derivative demonstrated 85% inhibition of BCR-Abl (vs. 40% for the parent compound) in cellular assays .
SAR studies should combine DFT calculations (e.g., HOMO-LUMO energy gaps) with in vitro assays to prioritize synthetic targets .
Advanced: What experimental challenges arise in studying the reactivity of the aldehyde group in aqueous or biological media?
Methodological Answer:
The aldehyde group is prone to hydration (forming geminal diols) or Schiff base adducts with amines (e.g., lysine residues in proteins), complicating bioactivity assays. To mitigate this:
- Use anhydrous DMSO or DMF for stock solutions.
- Perform time-resolved fluorescence assays to monitor tubulin binding kinetics before adduct formation .
- Stabilize the aldehyde via in situ protection (e.g., acetal formation) during synthesis, followed by deprotection under mild acidic conditions .
Advanced: How can researchers leverage dual-targeting strategies (e.g., HDAC/tubulin) using derivatives of this compound?
Methodological Answer:
Hybrid molecules combining the pyrrolopyridine core with hydroxamate or benzamide groups (HDAC inhibitors) have shown synergistic effects. For example, a hydroxamate-linked derivative inhibited HDAC1 (IC= 12 nM) and tubulin polymerization (IC= 0.8 µM) concurrently. Experimental design should include:
- Isozyme-specific HDAC activity assays (e.g., fluorogenic substrates for HDAC1 vs. HDAC6).
- Combination index (CI) analysis to quantify synergy (e.g., CI < 0.3 indicates strong synergy) .
Advanced: What analytical techniques are recommended for detecting degradation products or impurities in scaled-up synthesis?
Methodological Answer:
- LC-MS/MS : Identifies oxidative byproducts (e.g., carboxylic acid derivatives from aldehyde oxidation).
- X-ray crystallography : Resolves structural ambiguities in degradation products (e.g., dimerization via aldol condensation) .
- Stability-indicating HPLC : Uses accelerated aging (40°C/75% RH for 4 weeks) to monitor impurity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
